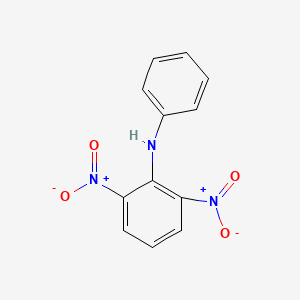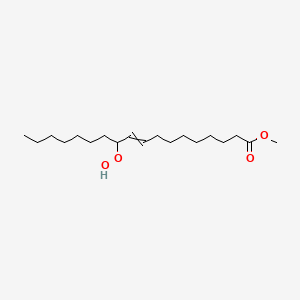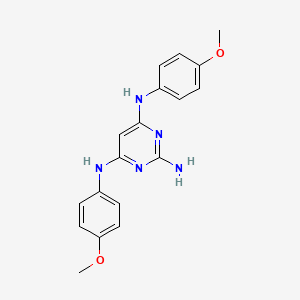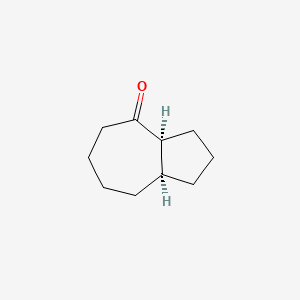
2,6-Dinitro-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dinitro-N-phenylaniline is an organic compound characterized by the presence of two nitro groups (-NO2) attached to a phenyl ring and an aniline moiety. This compound is known for its vibrant color and is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-N-phenylaniline typically involves the nitration of N-phenylaniline. The process begins with the reaction of aniline with nitrobenzene under acidic conditions to form N-phenylaniline. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: 2,6-Dinitro-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or iron filings in acidic medium are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,6-diamino-N-phenylaniline.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
2,6-Dinitro-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of pigments, dyes, and other colorants.
作用機序
The mechanism of action of 2,6-Dinitro-N-phenylaniline involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular proteins, lipids, and DNA, causing oxidative stress and cellular damage. The compound’s ability to disrupt cellular processes makes it a potential candidate for studying oxidative stress-related diseases .
類似化合物との比較
- 2,4-Dinitro-N-phenylaniline
- 2,6-Dinitroaniline
- 2,4-Dinitrodiphenylamine
Comparison: 2,6-Dinitro-N-phenylaniline is unique due to the specific positioning of the nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to 2,4-Dinitro-N-phenylaniline, the 2,6-isomer exhibits different chemical properties and reactivity patterns. The presence of nitro groups in different positions can significantly alter the compound’s electronic distribution and steric effects, leading to variations in its chemical behavior .
特性
CAS番号 |
13744-81-5 |
|---|---|
分子式 |
C12H9N3O4 |
分子量 |
259.22 g/mol |
IUPAC名 |
2,6-dinitro-N-phenylaniline |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)10-7-4-8-11(15(18)19)12(10)13-9-5-2-1-3-6-9/h1-8,13H |
InChIキー |
XWRXIHGVIBNXBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)


![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)


![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)


